Tetradec-2-enal

Catalog No.
S3723037
CAS No.
142628-55-5
M.F
C14H26O
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradec-2-enal

CAS Number

142628-55-5

Product Name

Tetradec-2-enal

IUPAC Name

(Z)-tetradec-2-enal

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12-

InChI Key

WHOZNOZYMBRCBL-SEYXRHQNSA-N

SMILES

CCCCCCCCCCCC=CC=O

solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents
Soluble (in ethanol)

Canonical SMILES

CCCCCCCCCCCC=CC=O

Isomeric SMILES

CCCCCCCCCCC/C=C\C=O

The exact mass of the compound Tetradec-2-enal is 210.198365449 g/mol and the complexity rating of the compound is 149. The solubility of this chemical has been described as practically insoluble to insoluble in water; soluble in non-polar solventssoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Tetradec-2-enal, also known as (E)-tetradec-2-enal, is an organic compound classified as a fatty aldehyde with the chemical formula C14H26O\text{C}_{14}\text{H}_{26}\text{O}. It features a long carbon chain with a double bond at the second position and an aldehyde functional group at the terminal carbon. This compound is typically a colorless to pale yellow liquid with a distinct aroma, often described as fruity or similar to that of bananas . Its molecular weight is approximately 210.3556 g/mol, and it is part of a larger class of compounds known for their significance in both biological and industrial contexts .

Typical of aldehydes:

  • Oxidation: It can be oxidized to form tetradecanoic acid, which involves the addition of oxygen or removal of hydrogen.
  • Reduction: The compound can be reduced to tetradecanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The aldehyde group can participate in nucleophilic substitution reactions, allowing the formation of secondary alcohols when reacted with Grignard reagents .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
  • Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Nucleophiles for Substitution: Grignard reagents (RMgX) can be employed for reactions involving the aldehyde group.

Tetradec-2-enal exhibits notable biological activity. It is involved in several biochemical pathways, particularly lipid metabolism and cell signaling. Research indicates its potential role as a pheromone or signaling molecule in various organisms, suggesting it may influence behavior or physiological responses . Additionally, studies have explored its antimicrobial properties, indicating possible applications in medicine and agriculture .

Tetradec-2-enal can be synthesized through several methods:

  • Catalytic Isomerization: One common method involves the reaction of suitable precursors under catalytic conditions to yield tetradec-2-enal. For example, aromatic hydrocarbons can react with pentanal in the presence of a catalyst like lead sulfate.
  • Industrial Production: In industrial settings, similar catalytic processes are utilized to ensure high yields and purity. The synthesis conditions are meticulously controlled to optimize conversion rates and minimize by-products. Purification is typically achieved through distillation .

Tetradec-2-enal has diverse applications across various fields:

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and food flavorings.
  • Biological Research: It serves as a model compound for studying lipid metabolism and pheromone signaling.
  • Agriculture: Its properties make it useful as an insect attractant in pest management strategies .

Research on tetradec-2-enal's interactions has highlighted its role in biological systems. Notably, studies have examined its interaction with bacterial luciferases, suggesting that it may serve as a substrate for luminescent bacteria. This property could be leveraged for bioluminescent applications in environmental monitoring or biotechnology . Additionally, its involvement in lipid peroxidation pathways indicates potential implications for oxidative stress research .

Tetradec-2-enal shares structural similarities with other fatty aldehydes. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Dodec-2-enalC12H24OOne less carbon; similar structure
Tridec-2-enalC13H26OOne less carbon; similar properties
HexadecanalC16H32OLonger chain; saturated
NonanalC9H18OShorter chain; lacks double bond

Uniqueness of Tetradec-2-enal

Tetradec-2-enal's unique combination of a long carbon chain, a double bond at the second position, and an aldehyde group distinguishes it from other fatty aldehydes. Its strong aroma and reactivity contribute to its value in both industrial applications and biological research contexts . The specific structural attributes enable distinct chemical behaviors that are not present in shorter-chain aldehydes or those lacking unsaturation.

Physical Description

Colourless liquid; Citrus aroma

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Exact Mass

210.198365449 g/mol

Monoisotopic Mass

210.198365449 g/mol

Heavy Atom Count

15

Density

0.833-0.841

UNII

Y3O7V1NJ97

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 02-18-2024

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